

Technical Support Center: Interpreting Unexpected Results with L-689,502

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results when working with L-689,502, a potent glycine-site antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Introduction to L-689,502

L-689,502 is a potent and selective antagonist of the glycine co-agonist site on the NMDA receptor. It is a valuable tool for studying the role of NMDA receptor signaling in various physiological and pathological processes. However, like any pharmacological tool, its use can sometimes lead to unexpected or seemingly contradictory results. This guide is designed to help you navigate these challenges, understand the potential underlying causes, and refine your experimental approach.

Quantitative Data Summary

For effective experimental design and data interpretation, it is crucial to be aware of the binding affinities and effective concentrations of L-689,502 and related compounds.



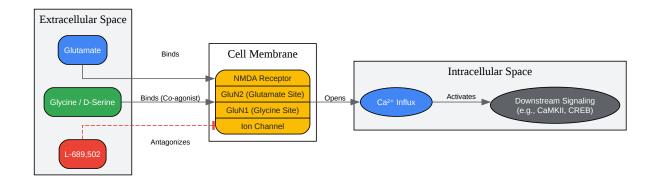
Compound	Receptor/Si te	Assay Type	Ki (nM)	IC50 (nM)	Reference
L-689,560	NMDA Receptor Glycine Site (NR1- 1a/NR2A)	[3H]- MDL105,519 Binding	2.4 ± 0.7 and 70 ± 43	-	[1]
L-701,324	NMDA Receptor Glycine Site (NR1- 1a/NR2A)	[3H]- MDL105,519 Binding	4.2 ± 1.1	-	[1]
5,7- Dichlorokynur enic acid (DCKA)	NMDA Receptor Glycine Site (NR1- 1a/NR2A)	[3H]- MDL105,519 Binding	50 ± 10	-	[1]
Glycine	NMDA Receptor Glycine Site (NR1- 1a/NR2A)	[3H]- MDL105,519 Binding	3900 ± 1000	-	[1]

Note: Specific Ki or IC50 values for L-689,502 at the NMDA receptor glycine site are not readily available in the searched literature. The values for the structurally similar compound L-689,560 are provided as a reference for expected potency.

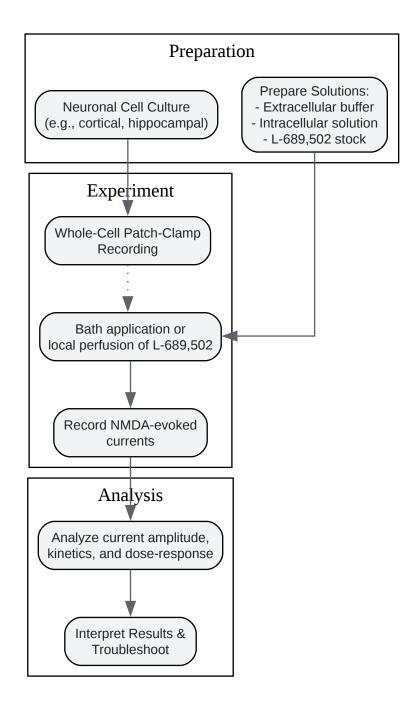
Signaling Pathways and Experimental Workflows

Understanding the molecular interactions and experimental flow is critical for troubleshooting.













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References

- 1. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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